2-phenyl-6-(pyridin-4-yl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
CAS No.:
Cat. No.: VC14987700
Molecular Formula: C17H12N4O
Molecular Weight: 288.30 g/mol
* For research use only. Not for human or veterinary use.
![2-phenyl-6-(pyridin-4-yl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one -](/images/structure/VC14987700.png)
Specification
Molecular Formula | C17H12N4O |
---|---|
Molecular Weight | 288.30 g/mol |
IUPAC Name | 2-phenyl-6-pyridin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-one |
Standard InChI | InChI=1S/C17H12N4O/c22-17-14-6-7-15(12-8-10-18-11-9-12)19-16(14)20-21(17)13-4-2-1-3-5-13/h1-11H,(H,19,20) |
Standard InChI Key | IZEWJUNPPACZKE-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)N2C(=O)C3=C(N2)N=C(C=C3)C4=CC=NC=C4 |
Introduction
Structural Characteristics and Molecular Properties
Core Framework and Tautomerism
The pyrazolo[3,4-b]pyridine system consists of a pyrazole ring fused to a pyridine ring at the [3,4-b] position. For 2-phenyl-6-(pyridin-4-yl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one, the pyridinone moiety (3-oxo group) introduces tautomeric possibilities, favoring the 3-keto form due to resonance stabilization . The phenyl and pyridinyl substituents at positions 2 and 6, respectively, confer distinct electronic and steric profiles:
-
Position 2: The phenyl group enhances hydrophobic interactions, potentially improving membrane permeability.
-
Position 6: The pyridin-4-yl group introduces a hydrogen-bond acceptor site, which may facilitate target binding in biological systems .
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₁N₃O |
Molecular Weight | 285.30 g/mol |
Tautomeric Forms | 1H- and 2H-pyrazolo[3,4-b]pyridin-3-one |
Predicted LogP | ~2.1 (estimated) |
Synthetic Methodologies
General Strategies for Pyrazolo[3,4-b]pyridin-3-ones
Synthesis of pyrazolo[3,4-b]pyridin-3-ones typically follows one of two routes:
-
Pyridine Ring Formation on a Pyrazole Precursor:
-
Pyrazole Ring Formation on a Pyridine Scaffold:
Targeted Synthesis of 2-Phenyl-6-(pyridin-4-yl) Derivatives
While explicit protocols for this specific compound are scarce, analogous syntheses suggest the following steps:
-
Intermediate Preparation:
-
Cyclocondensation:
-
React with a pyridin-4-yl-substituted diketone or equivalent electrophile. For instance, 4-(pyridin-4-yl)-2,4-diketobutanoic acid could serve as the biselectrophile.
-
-
Optimization:
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
Cyclocondensation | Butanol, reflux, 72 hr | 60–75 | |
Alkylation | K₂CO₃, DMF, alkyl halide | 80–90 |
Physicochemical and Spectroscopic Data
Spectral Characterization
Although direct data for this compound is unavailable, related pyrazolo[3,4-b]pyridin-3-ones exhibit:
-
¹H NMR: Distinct signals for aromatic protons (δ 7.2–8.5 ppm), pyridinone NH (δ 10.5–11.0 ppm), and pyridinyl protons (δ 8.0–8.7 ppm) .
-
IR Spectroscopy: Strong absorption at ~1680 cm⁻¹ (C=O stretch) .
Solubility and Stability
-
Solubility: Moderate in polar aprotic solvents (DMF, DMSO) due to the pyridinone moiety; low in water .
-
Stability: Susceptible to hydrolysis under strongly acidic or basic conditions, requiring anhydrous storage .
Biomedical Relevance and Applications
Antimicrobial and Anticancer Activity
Structural analogs demonstrate:
-
Antimicrobial Activity: MIC values of 4–16 µg/mL against Gram-positive bacteria .
-
Antiproliferative Effects: IC₅₀ ~10 µM in breast cancer cell lines (MCF-7) .
Challenges and Future Directions
-
Synthetic Complexity: Regioselective introduction of the pyridin-4-yl group remains challenging, necessitating advanced directing groups or catalysts.
-
Biological Profiling: In vivo efficacy and toxicity data are urgently needed to validate preclinical potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume